molecular formula C19H16Cl2N2O B11298280 8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11298280
M. Wt: 359.2 g/mol
InChI Key: LOTYBHZAZPPUBY-UHFFFAOYSA-N
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Description

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the chloro and acetyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C19H16Cl2N2O

Molecular Weight

359.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H16Cl2N2O/c20-13-5-6-17-14(10-13)15-11-23(8-7-18(15)22-17)19(24)9-12-3-1-2-4-16(12)21/h1-6,10,22H,7-9,11H2

InChI Key

LOTYBHZAZPPUBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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